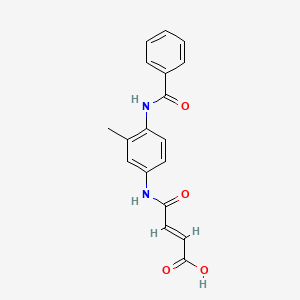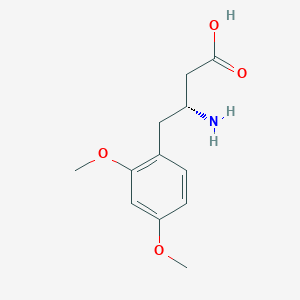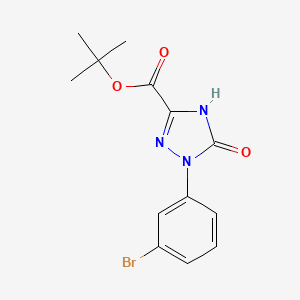
4-((4-Benzamido-3-methylphenyl)amino)-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Benzamido-3-methylphenyl)amino)-4-oxobut-2-enoicacid is a complex organic compound with potential applications in various scientific fields. This compound features a benzamido group attached to a methylphenyl ring, which is further connected to an amino group and an oxobutenoic acid moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a subject of interest in research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Benzamido-3-methylphenyl)amino)-4-oxobut-2-enoicacid typically involves multi-step organic reactions One common method starts with the preparation of the benzamido intermediate, which is then reacted with a methylphenyl derivative
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Benzamido-3-methylphenyl)amino)-4-oxobut-2-enoicacid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
4-((4-Benzamido-3-methylphenyl)amino)-4-oxobut-2-enoicacid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme activity and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-((4-Benzamido-3-methylphenyl)amino)-4-oxobut-2-enoicacid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Benzamido-3-methylphenyl)-1,3-benzodioxole-5-carboxamide
- N-[4-(Benzoylamino)-3-methylphenyl]-4-fluorobenzamide
Uniqueness
4-((4-Benzamido-3-methylphenyl)amino)-4-oxobut-2-enoicacid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification.
Propriétés
Formule moléculaire |
C18H16N2O4 |
|---|---|
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
(E)-4-(4-benzamido-3-methylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C18H16N2O4/c1-12-11-14(19-16(21)9-10-17(22)23)7-8-15(12)20-18(24)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,21)(H,20,24)(H,22,23)/b10-9+ |
Clé InChI |
NGLGLNFYGXYLBH-MDZDMXLPSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)NC(=O)/C=C/C(=O)O)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)C=CC(=O)O)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12995842.png)
![2,7-Dibromospiro[fluorene-9,4'-piperidine]](/img/structure/B12995844.png)
![6-(4-Fluorobenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12995856.png)
![2-(5-Bromo-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12995859.png)







![1-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12995917.png)

